Ligand Efficiency Optimization via Unique Pyridin-3-yl Methyl Linker Topology
The target compound features a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl methyl carboxamide topology distinct from common xanthene carboxamide analogs. In a classical SAR study of xanthene carboxamides as CCR1 antagonists, potent activity was strictly dependent on the linker and heterocycle geometry; shifting from a quaternized piperidine to a pyridine ring system could dramatically alter potency by over 100-fold [1]. The specific ortho-relationship between the pyrazole and the carboxamide methyl linker in the target compound creates a unique conformational constraint not found in its 4-pyridinyl (CAS 2034609-59-9) or 5-pyridinyl (CAS 2034230-56-1) isomers. This constrained topology is predicted to influence the vector of the pyrazole ring, a critical determinant of target binding, but no direct head-to-head comparison data exists yet.
| Evidence Dimension | Predicted spatial orientation of pyrazole ring |
|---|---|
| Target Compound Data | Pyrazole at pyridine C2, carboxamide at C3 (ortho relationship, dihedral angle constrained) |
| Comparator Or Baseline | Pyrazole at pyridine C2, carboxamide at C4 (meta relationship, different trajectory) or pyrazole at pyridine C5 (para relationship) |
| Quantified Difference | No direct comparative potency data available. Class-level SAR shows that analogous positional shifts in related scaffolds resulted in >100-fold changes in IC50. |
| Conditions | Inferred from xanthene carboxamide CCR1 antagonist SAR (in vitro binding assays) |
Why This Matters
For medicinal chemists exploring novel chemical space, this unique topology offers a distinct starting point for SAR exploration that is not replicated by commercially available isomers, potentially leading to a novel selectivity profile.
- [1] Naya, A.; et al. Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorg. Med. Chem. Lett. 2003, 13, 1773-1776. View Source
